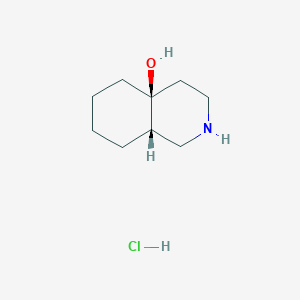

(4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a derivative of isoquinoline, a bicyclic compound that is structurally related to quinoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve the desired reduction.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Fully saturated isoquinoline derivatives.

Substitution: N-substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

(4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Wirkmechanismus

The mechanism of action of (4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- (4aS,8aS)-Octahydroisoquinolin-4a-ol hydrochloride

- (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid Hydrochloride

Comparison: (4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biologische Aktivität

(4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of C9H18ClNO and a molecular weight of approximately 191.70 g/mol. Its structure features a fused-ring system that contributes to its stability and solubility in aqueous solutions, particularly due to the presence of the hydrochloride salt .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl group at the 4a position is essential for forming hydrogen bonds with target proteins, which can modulate biochemical pathways and influence cellular responses.

- Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes that are critical for viral replication, indicating potential applications in antiviral therapies .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

- Neuroprotective Effects : Some studies indicate that compounds with similar structures may provide neuroprotection, although specific data on this compound remains limited .

Research Findings and Case Studies

Several studies have focused on the biological activities of decahydroisoquinoline derivatives. Below is a summary of notable findings:

Eigenschaften

IUPAC Name |

(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H/t8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFAFIHBCMTKFM-OZZZDHQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNCC2C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]2(CCNC[C@@H]2C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81562-78-9 |

Source

|

| Record name | 4a(2H)-Isoquinolinol, octahydro-, hydrochloride (1:1), (4aR,8aR)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81562-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.